2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid
Description
2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a naphthalene amino substituent at the 2-position and a nitro group at the 5-position of the benzene ring. This compound serves as a structural scaffold for developing bioactive molecules, particularly in ion channel modulation. Its synthesis typically involves coupling reactions between 2-amino-5-nitrobenzoic acid and substituted naphthalene derivatives, as exemplified by related compounds in the evidence . Spectroscopic characterization (e.g., IR and NMR) confirms the presence of key functional groups, such as carboxylic acid (ν ~1730 cm⁻¹) and amide (ν ~1640 cm⁻¹), as observed in analogs like 2-(butyramido)-5-nitrobenzoic acid .
Properties
CAS No. |
55566-72-8 |
|---|---|
Molecular Formula |
C17H12N2O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-(naphthalen-2-ylamino)-5-nitrobenzoic acid |
InChI |
InChI=1S/C17H12N2O4/c20-17(21)15-10-14(19(22)23)7-8-16(15)18-13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,20,21) |
InChI Key |
UKRFNVONVNBJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid typically involves the following steps:
Nitration: The introduction of a nitro group into the benzoic acid ring is achieved through nitration. This involves treating benzoic acid with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Amination: The nitrobenzoic acid is then subjected to amination, where the nitro group is reduced to an amino group. This can be achieved using reducing agents such as iron powder and hydrochloric acid.
Coupling Reaction: The final step involves coupling the aminobenzoic acid with naphthalene-2-amine. This is typically done using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential as an anti-inflammatory agent.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid, highlighting their substituents, molecular properties, and biological activities:
Analytical and Spectroscopic Characterization
Biological Activity
2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid, often referred to as a nitrobenzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its naphthalene moiety and nitro group, which contribute to its reactivity and interactions with biological systems.
Chemical Structure and Properties
The chemical formula for this compound is C15H12N2O4. The presence of the nitro group (-NO2) is particularly significant as it can undergo reduction in biological systems, leading to various reactive intermediates that may interact with cellular targets.
The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors within biological systems. The nitro group can be enzymatically reduced, leading to the formation of reactive species that may exert therapeutic effects or induce toxicity. This mechanism is particularly relevant in the context of antimicrobial activity, where nitro-containing compounds often show efficacy against various pathogens due to their ability to disrupt cellular processes.
Antimicrobial Activity
Research indicates that derivatives of nitrobenzoic acids exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 15 | Gentamicin (20 mm) |
| Escherichia coli | 12 | Gentamicin (18 mm) |
| Candida albicans | 14 | Clotrimazole (16 mm) |
These results suggest that while the compound shows promising activity, it may not be as potent as established antibiotics but still offers a viable alternative for further development.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that complexes formed with this compound exhibited significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Standard Drug |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Cisplatin (8.0 µM) |
| MCF7 (Breast Cancer) | 12.3 | Doxorubicin (9.0 µM) |
The observed cytotoxicity is believed to be linked to the induction of apoptosis in cancer cells, highlighting the compound's potential as an anticancer agent.
Case Studies
- Antibacterial Evaluation : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various nitrobenzoic acid derivatives, including this compound. The compound was tested against clinical isolates of resistant bacterial strains, showing a notable inhibition effect compared to control groups .
- Antitumor Activity Assessment : Another investigation focused on the synthesis of metal complexes involving this compound and their subsequent evaluation against human cancer cell lines. The results indicated that these complexes had enhanced antitumor activity compared to their ligand counterparts, suggesting a synergistic effect due to metal coordination .
Q & A
Docking Workflow :
- Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).
- Generate protein structures (e.g., anoctamin-1 from AlphaFold DB).
- Run simulations (AutoDock) to identify binding pockets and affinity scores .
Validation : Cross-check docking results with mutagenesis data (e.g., alanine scanning of predicted binding residues) .
Q. What are best practices for evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, and 48 hours.
Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., nitro-reduction to amines) .
Light Sensitivity : Store solutions in amber vials; monitor UV-Vis spectral changes under ambient light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
